1-(3-Fluoro-2-methylphenyl)-2-butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-3-10(13)7-9-5-4-6-11(12)8(9)2/h4-6,10,13H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYIEWCVMLBTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C(=CC=C1)F)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Fluoro 2 Methylphenyl 2 Butanol
Retrosynthetic Analysis of the 1-(3-Fluoro-2-methylphenyl)-2-butanol Molecular Framework
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, two primary disconnections are considered logical.
Route A involves a disconnection of the C1-C2 bond of the butanol chain, which is a standard approach for synthesizing secondary alcohols. This leads to a Grignard-type reaction between an organometallic reagent derived from 1-bromo-3-fluoro-2-methylbenzene and butanal. The key synthons for this route are a 3-fluoro-2-methylphenyl anion and a butanal cation.
Route B disconnects the C2-C3 bond, suggesting a reaction between 3-fluoro-2-methylbenzaldehyde (B115426) and a propyl organometallic reagent, such as propylmagnesium bromide. google.com This is often a more practical approach as substituted benzaldehydes are common starting materials. sigmaaldrich.comchemicalbook.comscbt.com A subsequent oxidation and another Grignard reaction would be needed to achieve the 2-butanol (B46777) structure. A more direct approach from this precursor would involve the reduction of the corresponding ketone, 1-(3-fluoro-2-methylphenyl)butan-2-one.
A third possibility, Route C , involves the disconnection adjacent to the aromatic ring, suggesting a Friedel-Crafts type reaction, although this is generally less efficient for generating such specific alkyl chains and is prone to rearrangement and selectivity issues.
Based on the availability of starting materials and the reliability of the reactions, Route B, involving the reaction of 3-fluoro-2-methylbenzaldehyde followed by further modifications or the asymmetric reduction of the corresponding ketone, represents a highly viable synthetic strategy.
Development of Novel Synthetic Pathways to this compound
Building upon the retrosynthetic analysis, several forward synthetic pathways can be devised. A common and effective method is the Grignard reaction. The synthesis could commence from the commercially available 3-fluoro-2-methylbenzaldehyde. sigmaaldrich.comchemicalbook.comscbt.com Reaction of this aldehyde with ethylmagnesium bromide would yield 1-(3-fluoro-2-methylphenyl)propan-1-ol. Subsequent oxidation to the ketone, 1-(3-fluoro-2-methylphenyl)propan-1-one (B1442039), followed by another Grignard reaction with methylmagnesium bromide would furnish the tertiary alcohol, which is not the target.
A more direct route to the carbon skeleton involves the reaction of 3-fluoro-2-methylbenzaldehyde with propylmagnesium bromide to form 1-(3-fluoro-2-methylphenyl)butan-1-ol. Oxidation of this secondary alcohol to the ketone, 1-(3-fluoro-2-methylphenyl)butan-1-one, and subsequent reduction would yield the target molecule. However, controlling the reduction to form the 2-butanol isomer specifically is not straightforward.
The most plausible pathway involves the synthesis of the key intermediate ketone, 1-(3-fluoro-2-methylphenyl)butan-2-one. This can be achieved through various methods, including the acylation of 1-bromo-3-fluoro-2-methylbenzene with butanoyl chloride under Friedel-Crafts conditions, although this can be challenging. A more reliable method would be the reaction of a 3-fluoro-2-methylphenyl organometallic reagent with a suitable butanoyl derivative. Once the ketone is synthesized, the final step is its reduction to the target alcohol.
The presence of a chiral center at the C2 position of the butanol chain means that this compound can exist as a pair of enantiomers. The production of a single enantiomer is often crucial for biological applications.
Asymmetric Reduction of a Prochiral Ketone: The most common strategy for obtaining enantiomerically enriched alcohols is the asymmetric reduction of the corresponding prochiral ketone, 1-(3-fluoro-2-methylphenyl)butan-2-one. This can be accomplished using various methods:
Chiral Borane (B79455) Reagents: Reagents such as (R)- or (S)-Alpine-Borane® or reductions using borane with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) are well-established for this purpose.
Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs) from organisms like Lactobacillus kefir, can reduce ketones with high enantioselectivity. nih.gov This approach offers mild reaction conditions and exceptional stereocontrol. nih.govresearchgate.net The use of recombinant E. coli cells hosting specific ADHs can provide access to either the (R) or (S) enantiomer of the alcohol with high enantiomeric excess (ee). nih.gov
Asymmetric Transfer Hydrogenation: This method often employs ruthenium or rhodium catalysts with chiral ligands, using a hydrogen source like isopropanol (B130326) or formic acid.
Asymmetric Alkylation: An alternative, though often more complex, approach is the asymmetric addition of an ethyl group to 3-fluoro-2-methylphenylacetaldehyde or a methyl group to 1-(3-fluoro-2-methylphenyl)propan-1-one using chiral organometallic reagents or catalysts.
The choice of method depends on the desired enantiomer, scale, and available resources, with biocatalytic and asymmetric hydrogenation methods offering high efficiency and selectivity.
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. pnas.orgfrontiersin.org Key considerations include:
Atom Economy: Catalytic methods, such as asymmetric hydrogenation, are preferred over stoichiometric reagents like chiral boranes to maximize the incorporation of reactant atoms into the final product.
Safer Solvents and Reagents: The use of aqueous media or solvent-free conditions is a primary goal. Biocatalytic reductions can often be performed in water. nih.gov Mechanochemical methods, which involve grinding solid reactants together, can eliminate the need for bulk solvents. nih.gov
Energy Efficiency: Reactions that can be conducted at ambient temperature and pressure, such as many biocatalytic and mechanochemical processes, are more energy-efficient than those requiring high temperatures or pressures. nih.govresearchgate.net
Renewable Feedstocks: While the starting materials for this specific synthesis are derived from petrochemical sources, broader green chemistry initiatives encourage the development of pathways from renewable biomass.
An example of a greener approach would be the use of a whole-cell biocatalyst in an aqueous medium to perform the asymmetric reduction of the precursor ketone, minimizing both hazardous waste and energy consumption. nih.gov
Catalysis is central to the efficient and selective synthesis of complex molecules like this compound.
Asymmetric catalysis is the most sophisticated method for achieving high enantioselectivity in the synthesis of the chiral alcohol. nih.gov Asymmetric hydrogenation of the precursor ketone, 1-(3-fluoro-2-methylphenyl)butan-2-one, is a powerful technique. This typically involves a transition metal complex with a chiral ligand.
| Catalyst System | Ligand Type | Typical ee (%) | Reference |
| RuCl₂(chiral diphosphine)(chiral diamine) | Noyori-type | >98 | [General principle] |
| [Ir(COD)Cl]₂ + Chiral P,N-ligand | Phosphine-oxazoline | >95 | [16, General principle] |
| Rh(I) with chiral diene ligands | Diene-based | >90 | [General principle] |
| Alcohol Dehydrogenase (ADH) | Enzyme | >99 | nih.gov |
This table represents typical results for asymmetric ketone reductions and serves as a predictive model for the synthesis of this compound.
These catalytic systems operate at low loadings, are highly efficient, and can be tuned to produce either enantiomer of the final product by selecting the appropriate chirality in the ligand.
In line with green chemistry principles, there is a significant research effort to replace precious metal catalysts (Ru, Rh, Ir, Pd) with catalysts based on more earth-abundant and less toxic metals like iron, copper, and nickel.
For the key C-C bond-forming steps, such as a Grignard-type reaction, or for the reduction of the ketone, catalysts based on these metals are being developed. For instance, nickel-catalyzed cross-coupling reactions are well-established. Chiral Ni(II) complexes have been successfully employed in the asymmetric synthesis of other fluorinated compounds, demonstrating their potential applicability. beilstein-journals.org Iron-catalyzed reduction of ketones using silanes as the reducing agent also represents a promising, low-cost, and environmentally benign alternative to precious metal-based systems.
Catalytic Strategies for the Construction of the this compound Core
Advanced Reaction Techniques in the Preparation of this compound
The synthesis of this compound can be significantly enhanced by employing advanced reaction technologies that offer improvements in efficiency, safety, and scalability over traditional batch methods.
Microwave-Assisted Organic Synthesis
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. orgsyn.org Unlike conventional heating, which relies on conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov
For the preparation of this compound, a key step such as a Grignard reaction between 1-bromo-3-fluoro-2-methylbenzene and butanal could be significantly accelerated. Under conventional conditions, this reaction might require several hours at a specific temperature. With microwave irradiation, the reaction time could potentially be reduced to minutes at a controlled temperature and pressure in a sealed vessel, minimizing the formation of side products. orgsyn.orgnih.gov
Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Grignard Reaction for Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 2-4 hours | 5-15 minutes nih.gov |
| Temperature | 35°C (refluxing THF) | 100-150°C orgsyn.org |
| Pressure | Atmospheric | 7-15 bar orgsyn.org |
| Typical Yield | Moderate | Potentially higher, improved selectivity |
| Energy Input | Indirect, slow | Direct, rapid, uniform nih.gov |
Continuous Flow Chemistry Applications
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. bohrium.com This technology offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, and enhances safety, particularly when dealing with hazardous reagents or highly exothermic reactions. durham.ac.uk The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat and mass transfer. bohrium.com
A multi-step synthesis of this compound could be designed as a telescoped flow process. durham.ac.uk For instance, the in-situ generation of an organolithium reagent from 1-bromo-3-fluoro-2-methylbenzene could be performed in one module, which then feeds directly into a second module to react with butanal at a precisely controlled low temperature. The resulting stream could then be quenched in a subsequent module. This approach minimizes the handling of unstable intermediates and allows for safe, automated, and scalable production. hybrid-chem.com
Table 2: Conceptual Parameters for a Continuous Flow Synthesis
| Parameter | Description | Advantage in Flow Chemistry |
|---|---|---|
| Reactor Type | Plug Flow Reactor (PFR) or Packed-Bed Reactor | Excellent control over residence time hybrid-chem.com |
| Flow Rate | 0.1 - 10 mL/min (Lab Scale) | Precise stoichiometric control of reagents durham.ac.uk |
| Residence Time | Seconds to minutes | Rapid optimization and high throughput durham.ac.uk |
| Temperature Control | Active heating/cooling jackets | Superior management of exothermicity bohrium.com |
| Back-Pressure | Regulator-controlled (e.g., 10-20 bar) | Allows for heating solvents above their boiling points, increasing reaction rates thieme-connect.de |
C-H Bond Functionalization Approaches
C-H bond functionalization is a powerful strategy that allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, streamlining synthesis by avoiding the need for pre-functionalized starting materials. sigmaaldrich.com This approach offers significant advantages in terms of atom economy and step reduction. sciencedaily.com
In the context of synthesizing this compound, a C-H functionalization approach could hypothetically involve the direct coupling of 3-fluoro-2-methylbenzene with a butanol derivative. More plausibly, a transition-metal-catalyzed reaction could target a specific C-H bond on the aromatic ring. For example, using a palladium catalyst and an appropriate directing group, it might be possible to directly introduce a 4-carbon chain at the C6 position of the 3-fluoro-2-methylphenyl moiety. The selectivity of such reactions is often governed by the formation of a stable 5- or 6-membered metallacycle intermediate. sigmaaldrich.comethernet.edu.et While challenging, this cutting-edge method represents a more elegant and efficient synthetic route. nih.govpitt.edu
Derivatization Strategies for Synthetic Elaboration and Characterization of this compound
The hydroxyl group and the aromatic ring of this compound serve as handles for further synthetic modifications, enabling its elaboration into more complex molecules and facilitating its characterization. uc.pt
Strategic Application and Removal of Protecting Groups
The secondary alcohol in this compound is a reactive site that may require protection during subsequent synthetic steps to prevent unwanted side reactions. The choice of a protecting group is crucial and depends on its stability to the planned reaction conditions and the ease of its selective removal. utsouthwestern.edu This concept of "orthogonality," where one protecting group can be removed without affecting another, is fundamental in multi-step synthesis. ub.edu
Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), which are stable to a wide range of non-acidic conditions and are readily cleaved with fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF). researchgate.net Another option is the benzyl (B1604629) (Bn) ether, which is stable to both acidic and basic conditions but can be removed by catalytic hydrogenation. ug.edu.pl
Table 3: Common Protecting Groups for the Hydroxyl Moiety
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |
|---|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF; or Acetic Acid/THF/H₂O researchgate.net | Stable to base, mild acid, oxidation, reduction |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Catalytic Hydrogenation) ug.edu.pl | Stable to acid, base, oxidation, reduction |
| Trityl | Trt | Trityl chloride (Trt-Cl), Pyridine | Mild acid (e.g., 1% TFA) researchgate.netug.edu.pl | Stable to base, hydrogenation; very acid-labile |
| Alloc (Allyloxycarbonyl) | Alloc | Allyl chloroformate, Base | Pd(PPh₃)₄, Scavenger (e.g., N-methylmorpholine) sigmaaldrich.com | Stable to acids and bases used for Boc/Fmoc removal |
Functionalization for Subsequent Synthetic Transformations
The structure of this compound offers multiple sites for further functionalization, enabling its use as a building block in the synthesis of more complex target molecules.
The secondary alcohol is the most obvious point of modification. It can be:
Oxidized to the corresponding ketone, 1-(3-fluoro-2-methylphenyl)-2-butanone, using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This ketone can then undergo a host of further reactions at the carbonyl group.
Esterified or Etherified to introduce a variety of functional groups.
Converted into a good leaving group , such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride, respectively. This facilitates nucleophilic substitution reactions (Sₙ2), allowing for the introduction of azides, cyanides, or other nucleophiles, or elimination reactions (E2) to form an alkene.
Furthermore, the aromatic ring, while already substituted, can potentially undergo further electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles to specific positions and may deactivate the ring. These derivatization strategies are essential for creating analogues for structure-activity relationship (SAR) studies or for constructing larger, more elaborate chemical entities. uc.pt
Spectroscopic Elucidation of the Molecular Structure of 1 3 Fluoro 2 Methylphenyl 2 Butanol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, it is possible to map the complete atomic connectivity and infer detailed information about the chemical environment and spatial relationships of atoms within the 1-(3-Fluoro-2-methylphenyl)-2-butanol molecule.
High-Field ¹H and ¹³C NMR Spectral Interpretation for Atom Connectivity and Environment
High-field ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and most crucial information for structural determination. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons through chemical shifts (δ), integration, and signal splitting (multiplicity), respectively. The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom, with its chemical shift indicating its functional group and electronic environment. docbrown.info
For this compound, the predicted ¹H NMR spectrum would display distinct signals for the aromatic protons, the benzylic protons (H-1'), the methine proton attached to the hydroxyl group (H-2), the methylene (B1212753) protons of the ethyl group (H-4), the terminal methyl of the ethyl group (H-5), the aromatic methyl group, and the hydroxyl proton. The fluorine atom causes additional splitting in the signals of nearby protons and carbons.
The ¹³C NMR spectrum would correspondingly show 11 distinct signals, accounting for all carbon atoms in the molecule, including the four unique carbons of the ethyl and butanol backbone and the seven carbons of the substituted phenyl ring.
Predicted ¹H and ¹³C NMR Data for this compound
Predicted data is based on typical chemical shifts for analogous functional groups and substituent effects.
| Atom Label | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (δ, ppm) , Multiplicity , Integration | Chemical Shift (δ, ppm) | |
| Aromatic CH₃ | ~2.15, s, 3H | ~14.5 |
| C-5 | ~0.90, t, 3H | ~10.0 |
| C-4 | ~1.45, m, 2H | ~30.0 |
| C-1' | 2.60 (dd), 2.85 (dd), 2H | ~42.0 |
| OH | Variable, s, 1H | - |
| C-2 | ~3.70, m, 1H | ~74.0 |
| C-4'' | ~6.95, t, 1H | ~114.0 (d, JCF ≈ 21 Hz) |
| C-6'' | ~7.05, m, 1H | ~125.0 (d, JCF ≈ 3 Hz) |
| C-5'' | ~7.15, m, 1H | ~130.0 (d, JCF ≈ 8 Hz) |
| C-2'' | - | ~123.0 (d, JCF ≈ 15 Hz) |
| C-3'' | - | ~162.0 (d, JCF ≈ 245 Hz) |
| C-1'' | - | ~139.0 (d, JCF ≈ 5 Hz) |
s = singlet, t = triplet, m = multiplet, d = doublet, dd = doublet of doublets. JCF refers to the coupling constant between carbon and fluorine.
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Structural Correlation
While 1D NMR spectra propose the types of atoms present, 2D NMR experiments are essential for confirming the exact connectivity. sdsu.edu
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net For this compound, COSY would show correlations between H-2 and the H-1' protons, as well as between H-2 and the H-4 methylene protons. Further, the H-4 protons would show a correlation to the H-5 methyl protons, confirming the butanol chain's ethyl fragment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum. For instance, the proton signal at ~3.70 ppm (H-2) would correlate with the carbon signal at ~74.0 ppm (C-2).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). youtube.com This is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations would include the benzylic H-1' protons showing cross-peaks to the aromatic carbons C-1'', C-2'', and C-6'', definitively linking the butanol side chain to the phenyl ring. The aromatic methyl protons would correlate with C-1'', C-2'', and C-3'', confirming its position.
Expected Key 2D NMR Correlations for this compound
| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Inferred Connectivity |
|---|---|---|---|
| COSY | H-2 | H-1', H-4 | C-1' is adjacent to C-2; C-4 is adjacent to C-2 |
| H-4 | H-5 | C-5 is adjacent to C-4 | |
| HSQC | H-1' | C-1' | Direct C-H bond |
| H-2 | C-2 | Direct C-H bond | |
| Aromatic Protons | Aromatic Carbons | Direct C-H bonds | |
| HMBC | H-1' | C-2, C-1'', C-2'', C-6'' | Confirms side chain connection to the ring |
| Aromatic CH₃ | C-1'', C-2'', C-3'' | Confirms methyl position on the ring |
Stereochemical Assignment through Chiral Derivatizing Agents and NMR Anisotropy Effects
The this compound molecule contains a stereocenter at the C-2 position, meaning it can exist as two non-superimposable mirror images (enantiomers), (R) and (S). To determine the absolute configuration of a single enantiomer, a common NMR method involves using a chiral derivatizing agent (CDA). researchgate.net
The alcohol is reacted with a chiral acid, such as (R)- and (S)-α-methoxyphenylacetic acid (MPA), to form diastereomeric esters. researchgate.net These diastereomers are no longer mirror images and will exhibit distinct NMR spectra. The aromatic ring of the CDA creates a magnetically anisotropic environment. Depending on the absolute configuration of the C-2 center, different protons in the original alcohol moiety will lie in either the shielding or deshielding zone of the CDA's phenyl group. By analyzing the differences in chemical shifts (Δδ = δS-ester - δR-ester) for protons on either side of the newly formed ester linkage, and comparing these to established models, the absolute configuration (R or S) at C-2 can be confidently assigned. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. sdsu.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₁H₁₅FO. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass of the molecular ion to the theoretically calculated mass. nih.govnist.gov
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅FO |
| Calculated Exact Mass ([M]) | 182.1107 |
| Ion Species (e.g., [M+H]⁺) | 183.1185 |
| Expected HRMS Result ([M+H]⁺) | 183.1185 ± 0.0009 (for 5 ppm accuracy) |
Real-time Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Insights
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. nih.govrsc.org This allows for the clear identification of the molecular ion. When coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented, detailed structural information can be obtained. rsc.org
For this compound, the protonated molecule ([M+H]⁺, m/z 183.1) would be expected to undergo characteristic fragmentation upon collision-induced dissociation. A primary and highly favorable fragmentation pathway for alcohols is the neutral loss of water (H₂O, 18 Da), leading to a prominent fragment ion at m/z 165.1. libretexts.org Another significant fragmentation would be the benzylic cleavage of the C1'-C2 bond, resulting in the formation of a stable 3-fluoro-2-methylbenzyl cation at m/z 125.1. The detection of these fragments provides strong evidence for the presence of both the butanol and the substituted phenyl moieties.
Predicted ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 183.1 ([M+H]⁺) | 165.1 | H₂O (18.0 Da) | [C₁₁H₁₃F]⁺ |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: a hydroxyl group, an aromatic ring, and aliphatic C-H bonds, as well as a C-F bond.
The most prominent and easily identifiable peak in the IR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a broad and intense band in the region of 3400-3650 cm⁻¹. pressbooks.pub This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. youtube.com The presence of both aromatic and aliphatic C-H bonds will give rise to distinct stretching vibrations. Aromatic C-H stretches are typically observed in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches appear just below 3000 cm⁻¹. orgchemboulder.com
The substituted benzene (B151609) ring will produce characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range. pressbooks.pub The substitution pattern on the aromatic ring also influences the spectrum in the "fingerprint" region, particularly the C-H out-of-plane bending bands between 900-675 cm⁻¹. orgchemboulder.com The presence of the C-F bond is indicated by a strong absorption band in the 1400-1000 cm⁻¹ region. Finally, the C-O stretching vibration of the secondary alcohol is expected to cause a strong absorption band around 1100 cm⁻¹.
A summary of the predicted IR absorption bands for this compound is presented in the data table below.
| Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3400-3650 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 2975-2850 | Strong |
| C=C Stretch (Aromatic Ring) | 1600-1450 | Medium-Weak |
| C-F Stretch | 1400-1000 | Strong |
| C-O Stretch (Secondary Alcohol) | ~1100 | Strong |
| C-H Out-of-Plane Bending (Aromatic) | 900-675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. For this compound, the primary chromophore is the substituted benzene ring.
Benzene itself exhibits three main absorption bands: an intense E1 band around 184 nm, a less intense E2 band around 204 nm, and a much weaker, fine-structured B band around 256 nm. These arise from π→π* transitions. When substituents are added to the benzene ring, the positions and intensities of these bands can shift.
The presence of the fluoro, methyl, and hydroxybutyl groups on the benzene ring in this compound will influence its UV-Vis spectrum. The fluorine atom, being an auxochrome, can cause a slight red shift (bathochromic shift) of the absorption bands. nih.gov Similarly, the alkyl group (methyl and the butanol chain) also contributes to a small bathochromic shift. The hydroxyl group of the butanol moiety can engage in n→π* transitions, though these are typically much weaker than the π→π* transitions of the aromatic ring.
Generally, for substituted benzenes, the fine structure of the B-band is often lost, resulting in a broad absorption band. nih.gov It is predicted that this compound will show a primary absorption band (related to the E2 band of benzene) around 210-220 nm and a secondary, less intense band (related to the B band of benzene) in the region of 260-280 nm.
The predicted electronic transitions for this compound are summarized in the table below.
| Predicted Electronic Transition | Approximate λmax (nm) | Chromophore |
| π→π* (E2-like band) | 210-220 | Substituted Benzene Ring |
| π→π* (B-like band) | 260-280 | Substituted Benzene Ring |
| n→π* | >280 | Non-bonding electrons of the Oxygen atom |
Complementary Spectroscopic Techniques (e.g., Raman Spectroscopy) for Additional Vibrational Information
Raman spectroscopy is another vibrational spectroscopy technique that is often used in conjunction with IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key advantage of Raman spectroscopy is that certain vibrations that are weak or inactive in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would provide valuable complementary information. The symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum. This can provide further confirmation of the presence and substitution pattern of the benzene ring. For instance, the ring breathing vibration, a characteristic feature for substituted benzenes, would be expected to be a prominent peak in the Raman spectrum.
While the O-H stretch is a dominant feature in the IR spectrum, it is generally a weak scatterer in Raman spectroscopy. Conversely, C-C and C-S bonds, for example, tend to give rise to strong Raman signals. Although there are no sulfur atoms in the target molecule, the principle of complementarity holds for other functional groups as well. The C-C skeletal vibrations of the butanol chain and the methyl group would also be observable in the Raman spectrum.
Chemical Reactivity and Mechanistic Investigations of 1 3 Fluoro 2 Methylphenyl 2 Butanol
Photochemical Reactivity Studies (e.g., Photosolvolysis)
No published studies detailing the photochemical reactivity or photosolvolysis of 1-(3-Fluoro-2-methylphenyl)-2-butanol were found. Information regarding its behavior when exposed to light, potential quantum yields, or the nature of photoproducts formed under various conditions is not available in scientific literature.
Detailed Kinetic Studies of Key Transformations involving this compound
There are no available kinetic data or detailed studies on the rates and mechanisms of transformations involving this compound. Research on reaction rates, determination of rate constants, or the elucidation of reaction mechanisms for this compound has not been published.
Stereochemical Aspects and Chiral Recognition of 1 3 Fluoro 2 Methylphenyl 2 Butanol
Assessment of Enantiomeric Purity and Advanced Optical Resolution Techniques
The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical step in the characterization of chiral compounds like 1-(3-fluoro-2-methylphenyl)-2-butanol. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for separating and quantifying the enantiomers. The choice of the chiral column, such as those with brand names like Chiralpak or Chiralcel, and the mobile phase composition are critical for achieving baseline separation of the enantiomeric peaks. semanticscholar.orgmdpi.com For instance, a mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326) is commonly employed for the separation of chiral alcohols. semanticscholar.org
Advanced methods for determining enantiomeric excess also include solid-phase extraction (SPE) utilizing chiral metal-organic frameworks (MOFs) as the sorbent. nih.gov In this technique, a chiral MOF can selectively retain one enantiomer over the other, allowing for the calculation of the enantiomeric excess of the original mixture by analyzing the eluate. nih.gov While specific protocols for this compound are not widely published, the principles of these established methods are directly applicable.
Table 1: Common Chiral HPLC Conditions for Similar Compounds
| Parameter | Typical Setting |
| Chiral Stationary Phase | Chiralpak AD-H, OD-H, IC |
| Mobile Phase | Hexane:Isopropanol (e.g., 95:5, 90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| This table presents typical starting conditions for the chiral HPLC separation of aromatic alcohols, which would be adapted for this compound. semanticscholar.orgmdpi.com |
Design and Application of Chiral Derivatizing Agents for NMR-based Enantiomeric Discrimination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for enantiomeric discrimination, particularly when coupled with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For a fluorinated compound such as this compound, ¹⁹F NMR is an especially sensitive technique.
A notable development is the use of fluorine-containing CDAs like F-THENA (2-ethoxy-2-(trifluoromethyl)-1,10-phenanthroline). When this compound is derivatized with F-THENA, the resulting diastereomers exhibit distinct signals in both ¹H and ¹⁹F NMR spectra. The fluorine atom in the CDA acts as a reporter, sensing the anisotropic effect of the aromatic ring in the chiral alcohol, which allows for the determination of the absolute configuration. rsc.org
Alternatively, chiral solvating agents (CSAs) like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or cyclodextrins can be used. These agents form transient diastereomeric complexes with the enantiomers of this compound through non-covalent interactions. jocpr.com This association leads to chemical shift non-equivalence in the NMR spectrum, allowing for the quantification of the enantiomers. jocpr.com The use of chiral liquid crystalline media has also been shown to be effective for the enantiomeric discrimination of fluoroalkanes via deuterium (B1214612) NMR, a technique that relies on the differential ordering of enantiomers within the chiral solvent. researchgate.net
Fundamental Mechanisms of Chiral Recognition and Selectivity
Chiral recognition is governed by the subtle differences in intermolecular interactions between a chiral selector and the individual enantiomers of an analyte. For this compound, these interactions are multifaceted and include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. nih.gov
The hydroxyl group of the butanol moiety is a key participant in hydrogen bonding (e.g., OH···O), while the methylphenyl group can engage in C-H···π and OH···π interactions. rsc.org The collective effect of these attractive and repulsive forces determines the stability of the diastereomeric complexes and, consequently, the degree of chiral recognition and selectivity observed in techniques like chiral chromatography. rsc.orgrsc.org
Studies on the Racemization Pathways of Chiral this compound
Racemization is the process by which an enantiomerically pure or enriched sample converts into a mixture containing equal amounts of both enantiomers. For a chiral alcohol like this compound, racemization would likely proceed through a mechanism that involves the temporary removal of the chirality at the stereocenter.
While specific studies on the racemization of this compound are scarce, analogous processes in similar molecules, such as other chiral secondary alcohols, provide insight. For many chiral alcohols, racemization can be catalyzed by acids or bases, or it can occur under thermal stress. A common pathway involves a dehydrogenation-hydrogenation mechanism, particularly in the presence of a metal catalyst. researchgate.net In this scenario, the chiral alcohol is first dehydrogenated to form a prochiral ketone (in this case, 1-(3-fluoro-2-methylphenyl)-2-butanone). The subsequent non-stereoselective hydrogenation of the ketone would then yield a racemic mixture of the alcohol. researchgate.net
Table 2: Potential Factors Influencing Racemization of this compound
| Factor | Potential Effect |
| Temperature | Increased temperature can provide the activation energy for racemization. |
| pH | Acidic or basic conditions can catalyze the elimination of water followed by re-addition, or promote dehydrogenation. |
| Catalyst | Transition metal catalysts (e.g., Co-Rh/γ-Al₂O₃) can facilitate a dehydrogenation-hydrogenation pathway. researchgate.net |
| Solvent | The polarity and protic nature of the solvent can influence the stability of intermediates in potential racemization pathways. |
Role of Computational Chemistry in Understanding Stereochemical Interactions
Computational chemistry is an indispensable tool for elucidating the stereochemical interactions of chiral molecules like this compound at the atomic level. Using methods such as Density Functional Theory (DFT), it is possible to model the diastereomeric complexes formed between the enantiomers of the alcohol and a chiral selector or derivatizing agent. rsc.org
These computational models can predict the most stable conformations of the complexes and quantify the energies of the various intermolecular interactions, such as hydrogen bonds (OH···O), C-H···π, and C-H···F interactions. rsc.org By comparing the calculated structures and binding energies of the homo- and heterochiral complexes, researchers can gain a fundamental understanding of the origins of chiral recognition. For example, theoretical predictions at the D-B3LYP/6-31++G** level of theory have been successfully used to interpret experimental results from spectroscopic studies of similar fluorinated chiral alcohols. rsc.org
Furthermore, computational modeling can aid in the design of new chiral selectors and derivatizing agents by predicting which structures will lead to the largest differences in interaction energies with the target enantiomers, thereby maximizing enantioselectivity.
Computational Chemistry and Theoretical Investigations of 1 3 Fluoro 2 Methylphenyl 2 Butanol
Molecular Modeling and Electronic Structure Calculations
Detailed molecular models and electronic structure calculations for 1-(3-Fluoro-2-methylphenyl)-2-butanol are not currently available in published literature. Such studies would typically involve the use of quantum chemical methods to determine the molecule's geometry, electron distribution, and orbital energies.
Conformational Analysis and Exploration of Energy Landscapes
A conformational analysis of this compound, which would identify the most stable three-dimensional shapes of the molecule and the energy barriers between them, has not been reported. This type of analysis is crucial for understanding the molecule's physical and chemical properties.
Quantum Chemical Calculations for Spectroscopic Data Prediction and Validation
While quantum chemical calculations are often used to predict spectroscopic data (such as NMR and IR spectra) to aid in the characterization of new compounds, no such theoretical spectra have been published for this compound.
Theoretical Analysis of Reaction Pathways and Transition States
There are no available theoretical studies on the reaction pathways and transition states involving this compound. This type of research would provide insight into the mechanisms of reactions in which this compound might participate.
Prediction of Chemical Reactivity and Selectivity using In Silico Methods
The prediction of chemical reactivity and selectivity for this compound using computational methods has not been a subject of published research. These in silico methods are valuable for predicting how a molecule will behave in a chemical reaction.
Investigation of Intermolecular Interactions and Aggregation Phenomena
No computational investigations into the intermolecular interactions and potential aggregation of this compound have been documented. This area of study is important for understanding the behavior of the compound in condensed phases.
Advanced Research Applications and Future Directions for 1 3 Fluoro 2 Methylphenyl 2 Butanol
Potential as a Key Building Block in the Synthesis of Complex Organic Molecules
The value of fluorinated building blocks in the synthesis of complex, high-value molecules, particularly in medicinal chemistry, is well-established. sciencedaily.com The structure of 1-(3-Fluoro-2-methylphenyl)-2-butanol is endowed with several features that make it a promising candidate as a key intermediate in multi-step synthetic pathways.
Chirality and Stereocontrol: The presence of a chiral center in the butanol side chain allows for its use in asymmetric synthesis. Enantiomerically pure forms of the alcohol could serve as precursors for the synthesis of stereospecific pharmaceuticals, where the three-dimensional arrangement of atoms is critical for biological activity. The hydroxyl group can be readily converted into other functional groups or used as a handle for introducing the fluorinated aromatic moiety into a larger molecular scaffold with high stereochemical fidelity.
Orthogonal Functionalization: The aromatic ring and the alcohol provide two distinct sites for chemical modification. The hydroxyl group can undergo a wide range of reactions, such as esterification, etherification, or substitution, while the aromatic ring can be subjected to further electrophilic or nucleophilic substitution, guided by the existing fluoro and methyl groups. This orthogonality is highly valuable in constructing complex molecular architectures.
Modulation of Physicochemical Properties: The 3-fluoro-2-methylphenyl group can be strategically introduced into target molecules to fine-tune their properties. Fluorine substitution is known to alter key parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets. escholarship.org The specific meta-fluoro, ortho-methyl substitution pattern offers a unique electronic and steric profile that can be exploited by medicinal chemists to optimize drug candidates. For instance, fluorinated analogues of existing drugs have been synthesized to enhance their efficacy and pharmacokinetic profiles. sciencedaily.com
The utility of fluorinated alcohols as precursors is a common strategy in organic synthesis. For example, fluorinated alkyl iodides, which are versatile synthetic intermediates, can be efficiently synthesized from their corresponding fluorinated alcohols. beilstein-journals.org This suggests a direct pathway for converting this compound into other valuable building blocks.
Exploration in Materials Science, including Organic-Inorganic Hybrid Systems
The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make organofluorine compounds highly attractive for materials science applications. wikipedia.orgman.ac.uk this compound could be explored as a monomer or additive in the creation of advanced functional materials.
Fluorinated alcohols are used as capping agents in polyurethane synthesis, where they migrate to the surface and enhance properties without compromising the bulk mechanical strength of the material. mdpi.com Similarly, the hydroxyl group of this compound provides a reactive site for its incorporation into polymer chains through ester or ether linkages. This could lead to the development of novel fluorinated polymers with tailored characteristics, such as:
Modified Surface Properties: The presence of the fluorinated group at the surface of a material can impart hydrophobicity, oleophobicity, and low friction coefficients.
Specialized Optical and Dielectric Properties: Fluorination can lower the refractive index and dielectric constant of polymers, which is advantageous for applications in electronics and optical devices.
Furthermore, this compound is a candidate for the synthesis of organic-inorganic hybrid materials . These materials combine the properties of organic polymers with those of inorganic solids like silica or titania. Polyhedral oligomeric silsesquioxanes (POSS), for example, are a class of hybrid nanomaterials where an inorganic silica cage is functionalized with organic groups. mdpi.com The hydroxyl group of this compound could be used to anchor the molecule to an inorganic framework via covalent bonds, creating hybrid materials with enhanced thermal stability and precisely controlled nanoscale structure. Such materials are being investigated for high-performance composites, coatings, and advanced functional materials for aerospace and electronics. mdpi.com
Integration with Emerging Synthetic Biology Methodologies
While organofluorine compounds are rare in nature, the field of synthetic biology is opening new avenues for their biosynthesis. chembites.orgacs.org By engineering metabolic pathways in microorganisms like Escherichia coli or Pseudomonas putida, it is becoming possible to produce complex fluorinated molecules that are challenging to create through traditional chemical synthesis. dtu.dksinergy.sg This approach offers the potential for more sustainable and selective production methods.
Integrating the synthesis of this compound into a biological system would be a significant undertaking, requiring several key steps:
Pathway Design: A novel biosynthetic pathway would need to be designed, likely starting from a simple fluorinated precursor (e.g., fluoroacetate) and a suitable aromatic starter unit.
Enzyme Engineering: Key enzymes, such as polyketide synthases (PKS) or cytochrome P450 monooxygenases, would need to be engineered to accept and process fluorinated substrates. escholarship.orgnih.gov The natural biosynthetic machinery would be redesigned to assemble the carbon skeleton and introduce the hydroxyl group at the correct position.
Host Organism Optimization: The metabolism of the host organism would be refactored to direct carbon flux towards the production of the target molecule and to tolerate potentially toxic intermediates. dtu.dk
Successful implementation of such a strategy would provide a platform for producing not only this compound but also a range of other novel fluorinated compounds by modifying the engineered enzymes and pathways. nih.govresearchgate.net This approach merges the advantages of biological catalysis (high selectivity, mild reaction conditions) with the unique chemical properties of fluorine. rsc.orgnih.gov
Development of Novel Analytical Techniques for Related Fluorinated Aromatic Alcohols
The analysis of this compound requires techniques capable of confirming its structure, purity, and stereochemistry. The development of optimized analytical methods for this and related compounds is a crucial area of research.
Table 1: Key Analytical Techniques for this compound
| Technique | Application | Key Considerations |
|---|---|---|
| ¹⁹F NMR Spectroscopy | Structural confirmation and purity assessment. | The ¹⁹F nucleus is highly sensitive (100% natural abundance, spin ½), providing a large chemical shift range that minimizes signal overlap. oxinst.comwikipedia.org The chemical shift would be characteristic of the fluorine's position on the aromatic ring. |
| ¹H and ¹³C NMR Spectroscopy | Complete structural elucidation. | Spin-spin coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides valuable connectivity information. aiinmr.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification. | The volatility of the alcohol makes it amenable to GC analysis. acs.orgnih.gov Chemical ionization may be preferred to obtain a strong molecular ion peak for mass confirmation. acs.org |
| Chiral Chromatography (GC or HPLC) | Enantiomeric separation and analysis. | Due to the chiral center, separation of enantiomers is necessary. This requires a chiral stationary phase. nih.govgcms.cz Derivatization of the alcohol to an ester or ether can improve chromatographic resolution and volatility. nih.gov |
Future research in this area could focus on developing high-throughput chiral separation methods, which are critical for screening enantioselective reactions. acs.orgjiangnan.edu.cn Additionally, advanced mass spectrometry techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRTOF-MS), could be employed for the detailed characterization of complex mixtures containing this and related fluorinated compounds. nih.gov
Contribution to Fundamental Understanding of Structure-Reactivity Relationships in Fluorinated Alcohols
Studying the chemical behavior of this compound can provide valuable insights into the fundamental principles governing structure-reactivity relationships in organofluorine compounds. The fluorine atom exerts strong electronic effects that can significantly alter the reactivity of both the aromatic ring and adjacent functional groups.
Effect on Acidity: The electron-withdrawing nature of the fluorinated ring is expected to increase the acidity (lower the pKa) of the butanol's hydroxyl group compared to its non-fluorinated analogue. Studies on other fluorinated alcohols have shown that fluorine substitution enhances hydrogen bond donor strength. rsc.orgrsc.org
Combined Substituent Effects: The presence of the ortho-methyl group alongside the meta-fluoro group presents an interesting case for study. The methyl group is weakly electron-donating and provides steric bulk. Investigating reactions such as nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution on this molecule would help elucidate the interplay between these steric and electronic factors. researchgate.net
Systematic studies on the reaction rates and equilibria of this compound and its isomers would contribute quantitative data to computational models that predict chemical reactivity. This fundamental knowledge is crucial for the rational design of new fluorinated molecules with desired properties for applications in catalysis, medicine, and materials science. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
